molecular formula C24H23N3O4S2 B2496548 N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260989-84-1

N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2496548
CAS No.: 1260989-84-1
M. Wt: 481.59
InChI Key: VZDFCOMZVPSFPG-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring dual 3-methoxybenzyl substituents. The thienopyrimidinone core provides a rigid scaffold for molecular interactions, while the sulfanylacetamide side chain and methoxybenzyl groups modulate solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-30-18-7-3-5-16(11-18)13-25-21(28)15-33-24-26-20-9-10-32-22(20)23(29)27(24)14-17-6-4-8-19(12-17)31-2/h3-12H,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDFCOMZVPSFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3S2C_{19}H_{21}N_{3}O_{3}S_{2} with a molecular weight of 403.5 g/mol. Its structure features a thienopyrimidine core that is sulfanyl-substituted and methoxybenzyl groups, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC19H21N3O3S2
Molecular Weight403.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In a screening of drug libraries on multicellular spheroids, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Screening for Anticancer Activity

In a study published by Walid Fayad et al., the compound was tested against several cancer types using multicellular spheroid models. The results indicated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of DNA synthesis : The thienopyrimidine moiety may interfere with nucleic acid synthesis.
  • Induction of oxidative stress : The compound could promote reactive oxygen species (ROS) generation, leading to cellular damage.
  • Apoptosis induction : Activation of caspases and other apoptotic pathways has been observed in treated cells.

Table 2: Mechanism Insights

MechanismDescription
DNA Synthesis InhibitionInterferes with nucleic acid synthesis
Oxidative Stress InductionPromotes ROS generation leading to cellular damage
Apoptosis InductionActivates apoptotic pathways (caspases)

Pharmacological Studies

Research into the pharmacokinetics and pharmacodynamics of this compound is limited but essential for understanding its therapeutic potential. Preliminary findings suggest moderate bioavailability and a favorable safety profile in animal models.

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Assessing the compound's effects in animal models to evaluate its therapeutic potential.
  • Mechanistic studies : Detailed investigations into its molecular targets and pathways.
  • Combination therapies : Evaluating synergistic effects with existing chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents on the pyrimidine ring and acetamide side chain. Below is a detailed comparison based on structural variations, physicochemical properties, and reported biological activities.

Structural and Substituent Variations

Compound Name Substituents on Thienopyrimidinone Core Acetamide Side Chain Substituent Key Structural Differences Reference ID
N-(3-Methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (Target) 3-(3-Methoxybenzyl) N-(3-Methoxybenzyl) Dual 3-methoxybenzyl groups N/A
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide 3-Benzyl N-(3-Methoxyphenyl) Benzyl (non-methoxy) vs. 3-methoxybenzyl
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(2-Methylpropyl) N-(3-Chloro-4-methoxyphenyl) Bulky alkyl chain; chloro substituent
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide 3-Ethyl, 5,6-dimethyl N-(3-Methoxyphenyl) Ethyl/methyl on fused thiophene ring

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Predicted Density (g/cm³) Predicted pKa Reference ID
Target Compound C₂₅H₂₃N₃O₄S₂ 517.60 ~1.35 ~12.77 N/A
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide C₂₂H₁₉N₃O₃S₂ 437.53 1.35 ± 0.1 12.77 ± 0.70
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₁₉H₂₁ClN₃O₃S₂ 462.97 N/A N/A

Key Research Findings

Activity-Target Relationships : The 3-methoxybenzyl group’s electron-rich nature may enhance interactions with kinase ATP-binding pockets, as seen in CK1 inhibitors .

Metabolic Stability : Bulky substituents (e.g., 2-methylpropyl in ) may reduce metabolic degradation compared to smaller groups like ethyl .

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